molecular formula C7H4BrFN2 B2506747 2-Amino-3-bromo-4-fluorobenzonitrile CAS No. 1093951-76-8

2-Amino-3-bromo-4-fluorobenzonitrile

Cat. No.: B2506747
CAS No.: 1093951-76-8
M. Wt: 215.025
InChI Key: XBYJIIQKKGUIBO-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-4-fluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 4-fluorobenzonitrile with bromine in the presence of a catalyst such as copper(I) bromide (CuBr) to yield 2-bromo-4-fluorobenzonitrile . This intermediate can then be further reacted with ammonia to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bromo-4-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles.

    Oxidation: Nitrobenzonitriles.

    Reduction: Aminobenzonitriles.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-4-fluorobenzonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromo and fluoro) on the benzene ring enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Amino-4-bromo-3-fluorobenzonitrile
  • 4-Bromo-2-fluorobenzonitrile
  • 3-Bromo-4-fluorobenzonitrile

Comparison: 2-Amino-3-bromo-4-fluorobenzonitrile is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of its ability to form specific derivatives and its applications in various fields .

Properties

IUPAC Name

2-amino-3-bromo-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYJIIQKKGUIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093951-76-8
Record name 2-Amino-3-bromo-4-fluorobenzonitrile
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